5H-pyrrolo[3,2-d]pyrimidin-4-amine
Description
Overview of Pyrrolopyrimidine Scaffold Significance in Drug Discovery
The pyrrolopyrimidine scaffold is a heterocyclic aromatic compound that has garnered substantial interest in drug discovery and development. ekb.egnih.gov This is largely due to its structural similarity to purines, which are fundamental components of DNA and RNA. This resemblance allows pyrrolopyrimidine-based compounds to interact with biological targets that typically bind purines, such as protein kinases. ekb.eg As a result, these compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. ekb.egnih.govekb.eg
The exploration of pyrrolopyrimidines, also known as deazapurines, as biologically active agents began with the discovery of the antibiotic toyocamycin (B1682990) in 1956. nih.gov This natural product, isolated from Streptomyces toyocaensis, was the first to reveal a 7-deazapurine core structure. nih.gov Following this discovery, scientists began to synthesize and evaluate a variety of pyrrolopyrimidine derivatives. A significant milestone was the discovery of queuosine, a modified nucleoside found in the transfer RNA (tRNA) of many organisms, which further highlighted the biological importance of this scaffold. nih.gov Over the years, research has led to the development of numerous synthetic pyrrolopyrimidine derivatives with a broad spectrum of biological activities, establishing them as a "privileged scaffold" in medicinal chemistry. mdpi.com
Pyrrolopyrimidines are bicyclic compounds formed by the fusion of a pyrrole (B145914) ring and a pyrimidine (B1678525) ring. drugbank.com Depending on the points of fusion, different isomers can be formed. The main classes of pyrrolopyrimidines are:
Pyrrolo[2,3-d]pyrimidines (7-deazapurines): This is the most extensively studied class, where the pyrrole ring is fused at the 4 and 5 positions of the pyrimidine ring. mdpi.comacs.org
Pyrrolo[3,2-d]pyrimidines (9-deazapurines): In this isomer, the pyrrole ring is fused to the 5 and 6 positions of the pyrimidine ring. 5H-pyrrolo[3,2-d]pyrimidin-4-amine belongs to this class. acs.org
Pyrrolo[3,4-d]pyrimidines: This class involves the fusion of the pyrrole ring at the 2 and 3 positions of the pyrimidine ring. acs.org
The specific arrangement of nitrogen atoms and the potential for substitution at various positions on the rings allow for a high degree of structural diversity, which is crucial for fine-tuning the pharmacological properties of drug candidates. mdpi.comontosight.ai
Importance of this compound as a Core Structure for Therapeutic Agents
This compound, also known as 9-deazaadenine, serves as a critical core structure for the development of various therapeutic agents. ekb.egekb.egmdpi.comontosight.ai Its structure is analogous to adenine, a key component of ATP and nucleic acids, allowing it to act as an antimetabolite and interfere with purine (B94841) metabolism. ekb.eg This property makes it a valuable starting point for the design of kinase inhibitors, which are a major class of drugs used in cancer therapy. nih.govekb.eg
The versatility of the this compound scaffold allows for chemical modifications at multiple positions, enabling the creation of derivatives with improved potency, selectivity, and pharmacokinetic profiles. ontosight.aiontosight.ai For instance, the amino group and various positions on the pyrrole and pyrimidine rings can be functionalized to optimize interactions with specific biological targets. nih.gov This has led to the discovery of potent inhibitors of various kinases and other enzymes, with applications in oncology and other disease areas. ekb.egontosight.ai
Below is a table summarizing key information about this compound and related compounds:
| Compound Name | CAS Number | Molecular Formula | Class |
| This compound | 2227-98-7 | C6H6N4 | Pyrrolopyrimidine |
| Toyocamycin | 6019-38-3 | C12H13N5O4 | Pyrrolo[2,3-d]pyrimidine nucleoside antibiotic |
| Queuosine | 57072-36-3 | C17H25N5O7 | Modified nucleoside |
| Ribociclib | 1211441-98-3 | C23H30N8O | Pyrrolo[2,3-d]pyrimidine derivative |
Structure
3D Structure
Propriétés
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFQPBPZCRUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415327 | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-98-7 | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03506 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2227-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies of 5h Pyrrolo 3,2 D Pyrimidin 4 Amine and Its Analogs
Synthetic Methodologies for the Pyrrolo[3,2-d]pyrimidine Core
The synthesis of the fused pyrrolo[3,2-d]pyrimidine ring system is approached through several strategic routes, primarily involving the construction of one ring onto the other pre-existing ring.
Multi-step Reactions from Pyrimidine (B1678525) or Pyrrole (B145914) Derivatives
Building the pyrrolo[3,2-d]pyrimidine core often involves sequential reactions starting from readily available pyrimidine or pyrrole derivatives. These multi-step approaches allow for the controlled introduction of desired functionalities.
One prominent strategy beginning with a pyrimidine involves a domino C-N coupling/hydroamination reaction. This process starts with a substituted uracil, such as 6-chloro-1,3-dimethyluracil, which is first brominated at the 5-position. The resulting 5-bromo-6-chloro-1,3-dimethyluracil then undergoes a Sonogashira reaction with various alkynes to introduce a side chain at the 5-position. The final and key step is a palladium-catalyzed domino reaction with anilines, which involves a C-N cross-coupling followed by a hydroamination cyclization to yield the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione core nih.govbeilstein-journals.orgbeilstein-journals.org.
Another approach starts from 4-methyl-5-nitropyrimidines. The methyl group is activated by condensation with an activated dimethylformamide (DMF) derivative, followed by reduction of the nitro group, which triggers a concomitant ring closure to form the pyrrole ring fused to the pyrimidine datapdf.com. A similar strategy employs 6-alkyl-5-arylazopyrimidines which, upon reaction with formylating agents and subsequent reductive ring contraction, yield the 5H-pyrrolo[3,2-d]pyrimidine system datapdf.com.
Alternatively, the synthesis can commence from a pyrrole precursor. For instance, a 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole can be functionalized to a 2-azidocarbonylpyrrole. This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is then trapped with ammonia to produce a pyrrolylurea. In a final step, this urea (B33335) derivative is cyclized in a basic medium to form the 7-methylpyrrolo[3,2-d]pyrimidine-2,4-dione rsc.org.
| Starting Material | Key Intermediates | Key Reagents/Conditions | Final Core Structure | Reference |
|---|---|---|---|---|
| 6-chloro-1,3-dimethyluracil | 5-bromo-6-chloro-1,3-dimethyluracil; 5-alkynyl-6-chlorouracil | i) Br2, Ac2O; ii) Aryl acetylene, Pd(PPh3)Cl2, CuI; iii) Aniline, Pd(OAc)2, DPEphos, K3PO4 | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione | nih.govbeilstein-journals.orgbeilstein-journals.org |
| 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole | 2-azidocarbonylpyrrole; Pyrrolylurea | i) DPPA, Et3N; ii) NH3; iii) NaOEt | 7-methylpyrrolo[3,2-d]pyrimidine-2,4-dione | rsc.org |
| 4-methyl-5-nitropyrimidine | 5-nitro-4-(2-(dimethylamino)vinyl)pyrimidine | i) Activated DMF derivative; ii) Nitro group reduction (e.g., H2/Pd-C) | 5H-pyrrolo[3,2-d]pyrimidine | datapdf.com |
Cyclization Reactions
Cyclization reactions provide a direct route to the bicyclic core, often by forming the second ring in a single, decisive step from a suitably functionalized precursor.
While direct synthesis of the 5H-pyrrolo[3,2-d]pyrimidin-4-amine core from 3,4-diaminopyrrolidine derivatives is not extensively documented in the reviewed literature, a related strategy is used for the synthesis of the isomeric pyrrolo[3,4-d]pyrimidine system. This analogous approach involves the construction of the pyrimidine ring onto a pre-formed, functionalized pyrroline. For example, a 3-amino-4-cyano-3-pyrroline derivative can be cyclized by heating with guanidine carbonate in a high-boiling solvent like 2-ethoxyethanol. This reaction proceeds by condensation of the guanidine with the amino and cyano groups of the pyrroline to form the fused 2,4-diaminopyrimidine ring, yielding a 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine ias.ac.in. This methodology highlights the potential of using functionalized pyrrolidine or pyrroline precursors to construct the fused pyrimidine ring.
Phosphorus oxychloride (POCl₃) is a powerful reagent frequently used in cyclization reactions, particularly in the Vilsmeier-Haack and Bischler-Napieralski reactions, to synthesize heterocyclic compounds organic-chemistry.orgresearchgate.netresearchgate.net. In the Vilsmeier-Haack reaction, POCl₃ reacts with a substituted amide, such as N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent wikipedia.orgorganic-chemistry.org. This reagent can then effect an electrophilic substitution on an electron-rich ring, such as a pyrrole or a suitably activated pyrimidine. The subsequent intramolecular cyclization and hydrolysis lead to the formation of a fused ring system, often incorporating a formyl group rsc.orgijpcbs.com. For instance, a 2-acetamidoporphyrin can be treated with a POCl₃/DMF mixture to induce cyclization and form a fused pyrido[2,3-b]porphyrin ring system thieme-connect.de. This principle can be applied to the synthesis of the pyrrolo[3,2-d]pyrimidine core by selecting an appropriate pyrrole or pyrimidine substrate with an acetamido or similar group positioned for cyclization.
A highly effective method for constructing the pyrrolo[3,2-d]pyrimidine core is a modification of the Batcho-Leimgruber indole synthesis wikipedia.orgresearchgate.net. This strategy is particularly useful for synthesizing analogs of biologically important molecules like folate derivatives acs.orgsci-hub.se. The synthesis begins with a 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone. The key step involves the reaction of the activated methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This forms a (E)-2-(dimethylamino)vinyl side chain at the 6-position of the pyrimidine ring. The final step is a reductive cyclization of this enamine intermediate. Treatment with a reducing agent, such as sodium hydrosulfite (Na₂S₂O₄), simultaneously reduces the nitro group to an amine and triggers an intramolecular condensation with the enamine, forming the pyrrole ring and yielding the desired pyrrolo[3,2-d]pyrimidine scaffold sci-hub.se.
| Starting Material | Key Intermediate | Reagents/Conditions | Final Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-6-methyl-5-nitro-4(3H)-pyrimidinone | 2-Amino-6-[2-(dimethylamino)vinyl]-3-methyl-5-nitro-4(3H)-pyrimidinone | i) DMF-DMA, DMF, 60 °C; ii) Na2S2O4, THF/H2O | 2-Amino-5,7-dihydro-3-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one | 96% (for cyclization step) | sci-hub.se |
Chemical Modifications and Substituted Analogs
Once the pyrrolo[3,2-d]pyrimidine core is synthesized, it serves as a versatile template for further chemical modifications to generate a library of substituted analogs. These modifications can be targeted at either the pyrimidine or the pyrrole portion of the molecule.
A common strategy involves introducing substituents through halogenated intermediates. For example, the core can be chlorinated using POCl₃, and the resulting chloro-derivatives serve as excellent precursors for nucleophilic substitution reactions. Amines, alkoxides, and other nucleophiles can displace the chlorine atom to introduce a wide range of functional groups at the 4-position datapdf.com.
Another powerful technique for modification is the palladium-catalyzed cross-coupling reaction. Starting from a halogenated (e.g., iodo- or bromo-) pyrrolopyrimidine, Sonogashira coupling can be employed to introduce various alkynyl groups, which can be further elaborated nih.govbeilstein-journals.org.
Direct C-H functionalization is an emerging strategy for modifying the heterocyclic core without the need for pre-installed halogen handles. For instance, C-H imidation can occur regioselectively on the pyrrole ring of the 7-deazapurine scaffold, allowing for the introduction of nitrogen-based functionalities nih.gov.
| Core Structure | Reaction Type | Reagents/Conditions | Resulting Modification | Reference |
|---|---|---|---|---|
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Nucleophilic Substitution | Ammonia or primary/secondary amines | 4-Amino or 4-substituted-amino analogs | datapdf.com |
| 5-Iodo-pyrrolo[3,2-d]pyrimidine derivative | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynyl substituted analogs | nih.govbeilstein-journals.org |
| Alkynylated Uracil Derivative | Domino C-N Coupling/Hydroamination | Various anilines, Pd(OAc)2, DPEphos, K3PO4 | N-Aryl substituted pyrrolo[3,2-d]pyrimidines | beilstein-journals.org |
Modification of Substituents on the Pyrrolopyrimidine Ring
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the pyrimidine and pyrrole rings. Much of the research has concentrated on modifications at the C2 and C4 positions of the pyrimidine ring, as these substituents often play a key role in enzymatic recognition and binding. researchgate.net
Synthetic approaches allow for diverse functionalities to be introduced. For instance, starting from 4-oxo-N-(PhF)proline benzyl ester, a general method has been developed to synthesize 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine derivatives. nih.gov This multi-step synthesis involves converting the 4-oxoproline into an aminopyrrole, followed by reaction with various isocyanates to form ureas, which are then cyclized to yield the desired pyrrolo[3,2-d]pyrimidines. nih.gov This strategy enables the introduction of molecular diversity at the pyrimidine nitrogen atoms. nih.gov
Further derivatization can be achieved through cross-coupling reactions. A variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have been prepared from alkynylated uracils and anilines via a domino C–N coupling/hydroamination reaction. beilstein-journals.org The scope of this reaction tolerates various functional groups on the aniline, such as methoxy, fluoro, trifluoromethyl, methyl, and bromo groups, leading to a range of substituted products. beilstein-journals.org
In the context of developing neuropeptide Y5 receptor antagonists, a series of derivatives were prepared to explore structure-activity relationships (SAR). nih.gov These synthetic routes were designed to modify substituents on both the heterocyclic core and its appended groups, leading to the identification of several potent antagonists. nih.gov For example, compounds were designed to evaluate the importance of specific moieties, such as a 2-CH₃ group, a 4'-OCH₃ on an N-phenyl ring, and N-methylation at the 4-amino position. nih.gov
Table 1: Examples of C2 and C4 Substituted this compound Analogs and Their Design Rationale
| Compound | Substituents | Rationale for Synthesis |
| 3 | 2-CH₃, 4-N(CH₃)(4-methoxyphenyl) | Designed as a regioisomer of a known potent pyrrolo[2,3-d]pyrimidine. nih.gov |
| 4 | 4-N(CH₃)(4-methoxyphenyl) | To evaluate the importance of the 2-CH₃ group present in compound 3 . nih.gov |
| 5 | 2-CH₃, 4-N(CH₃)(phenyl) | To evaluate the importance of the 4'-OCH₃ group on the N-phenyl ring. nih.gov |
| 9 | 2-NH₂, 4-N(CH₃)(4-methoxyphenyl), 6-CH₃ | To study the effect of a 2-NH₂ group. nih.gov |
| 10 | 2-CH₃, 4-NH(4-methoxyphenyl) | To evaluate the importance of the 4-NCH₃ moiety. nih.gov |
Data sourced from a study on water-soluble, substituted pyrrolo[3,2-d]pyrimidines as antitubulin agents. nih.gov
N5-Substitution Strategies and their Impact on Activity
Substitution at the N5 position of the pyrrole ring in this compound analogs has emerged as a key strategy for modulating their pharmacokinetic and toxicological profiles. This position is particularly amenable to derivatization to create prodrugs, which can improve the therapeutic index of potent but toxic parent compounds. nih.gov
Studies on halogenated pyrrolo[3,2-d]pyrimidines, which exhibit significant antiproliferative activity, have shown that these compounds can also have high toxicity. nih.gov By introducing substituents at the N5 position, it is possible to create prodrugs that are rapidly metabolized in vivo to release the active, unsubstituted parent compound. nih.gov This approach can significantly decrease toxicity while maintaining comparable cellular activity. For instance, N5-substituted halogenated pyrrolo[3,2-d]pyrimidines demonstrated EC₅₀ values between 0.83 and 7.3 μM, similar to their parent compounds, but with a markedly improved maximum tolerated dose (MTD) of 40 mg/kg compared to 5–10 mg/kg for the unsubstituted analogs. nih.gov
Pharmacokinetic studies confirm this metabolic conversion, showing a plasma half-life of 32.7 minutes for an active N5-substituted compound and its rapid conversion into the parent analog. nih.gov This indicates that manipulation of prodrug moieties at the N5 position can effectively remediate issues of toxicity and rapid metabolism associated with the parent compounds. nih.govsemanticscholar.org
In a different context, a series of 5-substituted pyrrolo[3,2-d]pyrimidine antifolates were developed as inhibitors of serine hydroxymethyltransferase 2 (SHMT2). nih.gov In these compounds, the N5 position is linked to a side chain comprising a carbon linker, an aryl ring, and a terminal L-glutamate. nih.gov Variations in the length of the carbon bridge (from 3 to 5 atoms) and the nature of the side-chain aryl ring were found to be key determinants of inhibitor potency, highlighting the critical role of the N5-substituent in mediating interactions with the target enzyme. nih.gov
Table 2: Impact of N5-Substitution on the Activity and Toxicity of Halogenated Pyrrolo[3,2-d]pyrimidines
| Compound Type | Cellular Activity (EC₅₀) | Toxicity (MTD in mice) | Pharmacokinetics |
| Parent Unsubstituted Analog | 0.014 – 14.5 μM | 5–10 mg/kg | Rapid metabolism |
| N5-Substituted Prodrug | 0.83 – 7.3 μM | 40 mg/kg | Rapid conversion to parent compound (t₁/₂ = 32.7 min) |
This data suggests that N5-substitution offers a pathway towards developing potent antiproliferative agents with tunable activity and significantly reduced toxicity. nih.gov
Introduction of Halogen Atoms and their Effects
The introduction of halogen atoms at various positions of the pyrrolo[3,2-d]pyrimidine scaffold is a powerful strategy for enhancing biological, particularly antiproliferative, activity. Halogenation can influence the electronic properties, lipophilicity, and binding interactions of the molecule, often leading to a significant increase in potency. nih.gov
A systematic evaluation of halogenated pyrrolo[3,2-d]pyrimidines has demonstrated their potential as lead molecules for cancer therapeutics. nih.gov For example, the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (compound 1 ) was found to have antiproliferative activity at low micromolar concentrations. nih.gov A significant enhancement in potency was observed upon the introduction of an iodine atom at the C7 position. This modification reduced the IC₅₀ into the sub-micromolar range, underscoring the importance of a halogen at C7 for activity. nih.gov
The specific halogen and its position can lead to different cytotoxic mechanisms. Studies comparing the 2,4-dichloro compound 1 with its 7-iodo counterpart (compound 2 ) in triple-negative breast cancer cells revealed that compound 1 caused cell accumulation at the G2/M stage with little evidence of apoptosis. nih.gov In contrast, the more potent iodo-derivative 2 strongly induced apoptosis along with G2/M cell cycle arrest. nih.gov
These findings suggest that halogenated pyrrolo[3,2-d]pyrimidines are a promising class of antiproliferative agents. nih.govnih.gov The biological activity exhibited by these compounds highlights their utility as potential lead molecules that could be exploited to develop novel and effective cancer treatments. nih.gov
Table 3: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidines
| Compound | Structure | Key Substituents | Activity Profile |
| 1 | 2,4-dichloro | Exhibits antiproliferative activity at low micromolar concentrations. nih.gov | |
| 2 | 2,4-dichloro, 7-iodo | Shows significantly enhanced potency with IC₅₀ values in the sub-micromolar range. nih.gov |
The data indicates that the introduction of iodine at the C7 position substantially increases the antiproliferative potency of the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold. nih.gov
Regioisomeric Changes and Biological Activity
The constitutional arrangement of the fused pyrrole and pyrimidine rings gives rise to different regioisomers, primarily the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffolds. nih.gov Comparative studies of the biological activities of these regioisomers have revealed that the specific arrangement of the heterocyclic rings can have a profound impact on potency and efficacy.
In the development of water-soluble, colchicine site microtubule depolymerizing agents, a direct comparison was made between pyrrolo[3,2-d]pyrimidine analogs and their corresponding pyrrolo[2,3-d]pyrimidine regioisomers. nih.gov The results of this investigation showed that the pyrrolo[3,2-d]pyrimidine analogs were consistently more potent than their pyrrolo[2,3-d]pyrimidine counterparts. nih.gov This research led to the identification of substituted pyrrolo[3,2-d]pyrimidines with submicromolar potency against cellular proliferation, establishing them as promising leads for further optimization as antitumor agents. nih.gov
The enhanced activity of the pyrrolo[3,2-d]pyrimidine scaffold in this context was attributed to conformational effects, potentially related to intramolecular hydrogen bonding that restricts the conformation of the lead analogs. nih.gov This highlights how subtle changes in the core heterocyclic structure, such as the position of the pyrrole nitrogen, can significantly influence the three-dimensional shape of the molecule and its interaction with biological targets.
This finding is significant as the pyrrolo[2,3-d]pyrimidine (7-deazapurine) system is more common, being found in nature and widely used in drug design. nih.govnih.gov The superior potency of the synthetically necessary pyrrolo[3,2-d]pyrimidine framework in certain applications demonstrates the importance of exploring all possible regioisomeric scaffolds during the lead optimization process. nih.gov
Pharmacological Properties and Mechanisms of Action of 5h Pyrrolo 3,2 D Pyrimidin 4 Amine Derivatives
Enzyme Inhibition and Target Modulation
Derivatives of 5H-pyrrolo[3,2-d]pyrimidin-4-amine have been extensively investigated as modulators of enzyme activity. Their mechanism of action primarily involves competitive inhibition at the ATP-binding site of protein kinases, preventing the phosphorylation of substrate proteins and thereby disrupting downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
Kinase Inhibition
The pyrrolo[3,2-d]pyrimidine nucleus serves as a versatile template for designing selective and potent kinase inhibitors. By modifying substituents at various positions on this core scaffold, researchers have developed compounds that target specific families of kinases, most notably Receptor Tyrosine Kinases (RTKs).
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a key component of several potent dual inhibitors of the Human Epidermal Growth Factor Receptor (HER) family, which includes EGFR (also known as HER1 or ErbB1). These inhibitors typically function by competing with ATP for the binding pocket in the kinase domain. The design of these molecules often involves attaching a substituted anilino group at the C-4 position, which can occupy a lipophilic back pocket of the receptor and enhance inhibitory activity. acs.org
One prominent example is TAK-285 , a pyrrolo[3,2-d]pyrimidine derivative that demonstrates potent, selective, and ATP-competitive inhibition of both EGFR and HER2. medchemexpress.comapexbt.com In enzymatic assays, TAK-285 has an IC50 value of 23 nM against EGFR. medchemexpress.comapexbt.comselleckchem.commedkoo.com Another well-known inhibitor based on a related scaffold is Neratinib , which irreversibly binds to and inhibits EGFR with an IC50 of 92 nM in cell-free assays. selleckchem.comapexbt.comnih.gov
Further research has led to the development of optimized derivatives. For instance, compound 2cb , a tosylate salt of a modified pyrrolo[3,2-d]pyrimidine, showed potent EGFR kinase inhibitory activity with an IC50 of 11 nM. nih.gov Another preclinical candidate, 51m , emerged from the optimization of a series of derivatives and exhibited an IC50 of 2.5 nM against EGFR, demonstrating strong in vitro activity. nih.gov
| Compound | EGFR IC50 (nM) |
|---|---|
| TAK-285 | 23 |
| Neratinib | 92 |
| Compound 2cb | 11 |
| Compound 51m | 2.5 |
The pyrrolo[3,2-d]pyrimidine core has also been successfully utilized to develop inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated as type-II inhibitors of VEGFR2 kinase. nih.gov These inhibitors are designed to bind to the inactive conformation of the kinase.
The incorporation of a diphenylurea moiety at the C4-position via an oxygen linker proved to be a successful strategy. nih.gov Among these, compound 20d was identified as a particularly potent inhibitor. The co-crystal structure of 20d with VEGFR2 confirmed that it binds to the inactive form of the kinase, a characteristic of type-II inhibitors. nih.gov This binding is associated with slow dissociation kinetics. nih.gov Further studies demonstrated that 20d effectively inhibited the VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC). nih.gov
| Compound | VEGFR-2 Target | Key Finding |
|---|---|---|
| Compound 20d | VEGFR-2 Kinase | Potent type-II inhibitor, binds to the inactive kinase conformation. |
Research into pyrrolo[3,2-d]pyrimidine derivatives has also revealed activity against Platelet-Derived Growth Factor Receptor-β (PDGFR-β), another important RTK involved in cell growth and angiogenesis. The inhibitory activity against PDGFR is often observed in compounds designed as multi-kinase inhibitors.
The potent VEGFR-2 inhibitor, compound 20d , which features a 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine core, was also found to inhibit PDGFR kinases. nih.gov This multi-targeted profile highlights the potential of this scaffold to simultaneously block different signaling pathways that contribute to tumor growth and vascularization. While specific IC50 values for compound 20d against PDGFR-β were not detailed in the primary report, its activity against the broader PDGFR family was confirmed. nih.gov
Derivatives of this compound are particularly notable for their potent inhibition of Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2), a receptor tyrosine kinase that is overexpressed in a significant percentage of breast and gastric cancers. Many compounds based on this scaffold are designed as dual HER2/EGFR inhibitors.
TAK-285 (also referred to as compound 34e) is a well-characterized HER2 inhibitor with an IC50 of 17 nM. medchemexpress.comapexbt.comselleckchem.commedkoo.com X-ray crystallography has shown that TAK-285 binds to the ATP pocket of the HER2 kinase domain. acs.orgNeratinib (HKI-272) is another potent, irreversible inhibitor of HER2, demonstrating an IC50 of 59 nM. selleckchem.comapexbt.comnih.govnih.gov Its mechanism involves targeting a cysteine residue in the ATP-binding pocket of the receptor. apexbt.com
Significant efforts in medicinal chemistry have focused on optimizing the HER2 inhibitory activity of this class. Compound 2cb , a tosylate salt derivative, exhibited potent HER2 inhibition with an IC50 of 11 nM. nih.gov A comprehensive exploration of derivatives with novel "back-pocket binders" led to the identification of the preclinical candidate 51m , which displayed very strong HER2 inhibitory activity with an IC50 of 0.98 nM. nih.gov
| Compound | HER2 IC50 (nM) |
|---|---|
| TAK-285 | 17 |
| Neratinib | 59 |
| Compound 2cb | 11 |
| Compound 51m | 0.98 |
Receptor Tyrosine Kinase (RTK) Inhibition
Fibroblast Growth Factor Receptors (FGFRs) Inhibition
Derivatives of pyrrolo[2,3-d]pyrimidine have been identified as a new class of potent, FGFRs-dominant multi-target receptor tyrosine kinase inhibitors. Research into these compounds has led to the identification of molecules with excellent inhibitory activity against a variety of receptor tyrosine kinases, with a particular dominance towards FGFRs.
In one study, two compounds, 8f and 8k , demonstrated significant potency in the SNU-16 gastric cancer cell line. Mechanistic studies confirmed that these derivatives could inhibit the phosphorylation of FGFR1 and its downstream signaling pathways, ultimately leading to the induction of cell apoptosis. Further in vivo testing in an SNU-16 xenograft model showed that both 8f and 8k could suppress tumor growth without causing noticeable toxicity. These findings underscore the potential of these pyrrolo[2,3-d]pyrimidin-4-amine derivatives as therapeutic agents for gastric cancer. nih.gov
Serine/Threonine Kinase Inhibition
The this compound scaffold has proven to be a versatile platform for the development of inhibitors targeting various serine/threonine kinases involved in critical cellular signaling pathways.
Protein Kinase CK1ε Inhibition
A thorough review of available scientific literature did not yield specific research findings on the direct inhibition of Protein Kinase CK1ε by derivatives of this compound. While the broader pyrrolopyrimidine class is known for its kinase inhibitory activity, specific data for CK1ε is not presently available.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition
A series of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as a novel class of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. researchgate.netmdpi.com Through structural optimization and analysis of structure-activity relationships, researchers identified highly potent compounds. researchgate.netmdpi.com
Among the synthesized inhibitors, one compound, 22b , emerged as the most active. researchgate.netmdpi.com It demonstrated potent inhibition of RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC₅₀ value of 0.011 μM. researchgate.netmdpi.com This compound also exhibited good selectivity for RIPK1 over other kinases. researchgate.netmdpi.com Functionally, it was shown to effectively protect cells from necroptosis. researchgate.netmdpi.com
| Compound | Binding Affinity (KD) (μM) | Enzymatic IC₅₀ (μM) |
|---|---|---|
| 22b | 0.004 | 0.011 |
NF-κB Inducing Kinase (NIK) Inhibition
Derivatives of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been designed and synthesized as novel, potent, and selective inhibitors of NF-κB Inducing Kinase (NIK). nih.govnih.gov NIK is a critical kinase in the non-canonical NF-κB signaling pathway, which is implicated in various inflammatory diseases. nih.gov
Structure-based drug design led to the identification of compound 12f , which proved to be a highly potent NIK inhibitor. nih.gov Another derivative, compound 30 , which features a benzene substitution at the 7-position of the 2-amine-5H-pyrrolo[3,2-d]-pyrimidine core, was also found to be a potent NIK inhibitor with an IC₅₀ value of 9.1 nM. nih.gov This compound demonstrated high selectivity, showing no activity against 97 other kinases at concentrations up to 500 nM. nih.gov Mechanistically, compound 30 was shown to inhibit the NIK-mediated processing of p100 to p52 in a dose-dependent manner within living cells. nih.gov Similarly, substituting the benzene ring with a morpholine group, as in compound 32 , also resulted in significant NIK inhibitory potency with an IC₅₀ of 9.87 nM. nih.gov
| Compound | NIK IC₅₀ (nM) |
|---|---|
| 30 | 9.1 |
| 32 | 9.87 |
PAK4 Inhibition
The inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives on p21-activated kinase 4 (PAK4), a serine/threonine kinase linked to various cancers, have been investigated at a molecular level. These compounds act as competitive inhibitors of PAK4.
Molecular dynamics simulations and binding free energy calculations have shown that these inhibitors interact strongly with key regions of the kinase, including the hinge region and β-sheets. A study comparing four derivatives (5n , 5h , 5g , and 5e ) revealed differences in their inhibitory capacity based on their structural variations. The binding affinities for these inhibitors with PAK4 were calculated to be -36.784, -35.530, -35.530, and -34.694 kJ·mol⁻¹, respectively. All four inhibitors were found to form double hydrogen bonds with Leu398 and a single hydrogen bond with Glu396 and Asp444 in the PAK4 active site. The superior inhibitory capacity of compound 5n was attributed to its terminal amino group, which enhances hydrogen bonding and electrostatic interactions with surrounding residues.
| Inhibitor | Binding Affinity (kJ·mol⁻¹) |
|---|---|
| 5n | -36.784 |
| 5h | -35.530 |
| 5g | -35.530 |
| 5e | -34.694 |
Wee1 Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. As ATP competitive inhibitors, these molecules bind to the ATP binding pocket of the kinase, preventing its activation.
Research in this area has confirmed that a series of compounds with a pyrrolo[2,3-d]pyrimidine-based heterocyclic structure can effectively inhibit Wee1 kinase. These inhibitors have demonstrated good potency in enzymatic assays and have shown strong anti-proliferative effects against cancer cell lines such as NCI-H1299. The development of these derivatives presents a promising avenue for anticancer drug discovery.
SYK Inhibition
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. As a result, it has emerged as a significant target for therapeutic intervention in inflammatory disorders and certain types of cancer. While the broader class of fused pyrimidine (B1678525) derivatives has been explored for SYK inhibition, specific research detailing the direct inhibitory activity of this compound derivatives against SYK is not extensively documented in the available literature. However, related heterocyclic systems, such as pyrazolopyrazine-3-amine and pyrazolopyrimidine-3-amine derivatives, have been designed and synthesized as novel SYK inhibitors. These efforts have yielded compounds with promising inhibitory activity in both enzymatic and cell-based assays, suggesting that related scaffolds may serve as a foundation for developing potent SYK inhibitors.
ATR Kinase Inhibition
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR) pathway, primarily activated by replication stress. Its role in maintaining genomic stability has made it an attractive target for cancer therapy. The investigation of pyrrolopyrimidine scaffolds as ATR inhibitors has shown promise. Specifically, derivatives of the isomeric 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as a new class of potent ATR inhibitors. nih.govresearchgate.net For instance, one compound from this series, compound 5g, demonstrated an IC50 value of 0.007 μM against ATR kinase. nih.gov Another study on 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines identified compound 48f, which exhibited an IC50 of 0.0030 μM against ATR. nih.govresearchgate.net While these findings highlight the potential of the broader pyrrolopyrimidine core structure, specific studies focusing on the this compound scaffold for ATR kinase inhibition are not detailed in the currently available research.
Other Enzyme Inhibition
Beyond kinase inhibition, derivatives of this compound have been investigated for their inhibitory effects on several other key enzymes involved in critical cellular metabolic pathways.
Thymidylate Synthase (TS) Inhibition
Thymidylate Synthase (TS) is a crucial enzyme in the folate metabolic pathway, responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.org A series of 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines have been designed as potential dual inhibitors of TS and Dihydrofolate Reductase (DHFR). nih.govacs.org
Within this series, the classical antifolate N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid (Compound 4) was synthesized and evaluated. nih.govacs.org This compound proved to be a potent inhibitor of human TS, with a reported IC50 value of 46 nM. acs.org This potency was approximately 206 times greater than that of pemetrexed, a clinically used multi-targeted antifolate. acs.org This research indicates that the pyrrolo[3,2-d]pyrimidine scaffold can effectively maintain high potency against human TS. acs.org
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate Reductase (DHFR) is another vital enzyme in the folate pathway that catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines, pyrimidines, and several amino acids. mdpi.com The 2-amino-4-oxo-5,6-disubstituted pyrrolo[3,2-d]pyrimidine derivatives have also been assessed for their ability to inhibit DHFR. nih.gov
The classical analogue N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid (Compound 4) was identified as a potent dual inhibitor, targeting not only TS but also human DHFR with an IC50 value of 120 nM. acs.org This represented a significant increase in DHFR inhibition—approximately 18-fold—compared to its pyrrolo[2,3-d]pyrimidine counterpart. nih.gov The potency of this compound against human DHFR was also notably higher, by about 55-fold, than that of pemetrexed. acs.org This work established this particular this compound derivative as one of the most potent dual TS-DHFR inhibitors reported. nih.gov
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid | Human Thymidylate Synthase (TS) | 46 | acs.org |
| Human Dihydrofolate Reductase (DHFR) | 120 | acs.org |
Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides. scbt.com A series of pyrrolo[3,2-d]pyrimidines, also known as 9-deazaguanines, have been synthesized and identified as potent inhibitors of human PNP. nih.gov
One notable compound, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, known as CI-972, was found to be a competitive and reversible inhibitor of PNP with a Ki of 0.83 μM. nih.govnih.gov In cellular assays, CI-972 selectively inhibited the proliferation of MOLT-4 T-lymphoblasts with an IC50 of 3.0 μM in the presence of 2'-deoxyguanosine, while showing no inhibition of MGL-8 B-lymphoblasts. nih.govnih.gov Another analogue, PD 141955 (2-amino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one), demonstrated even greater potency in PNP enzyme inhibition assays, being 12- to 100-fold more potent than CI-972. nih.gov
| Compound | Inhibitory Constant (Ki) | Reference |
|---|---|---|
| CI-972 | 0.83 µM | nih.govnih.gov |
| PD 141955 | 12- to 100-fold more potent than CI-972 | nih.gov |
Methylthioadenosine Phosphorylase (MTAP) Inhibition
Methylthioadenosine Phosphorylase (MTAP) is the sole enzyme responsible for the metabolism of 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. nih.gov The enzyme's function is crucial for salvaging adenine and methionine. scirp.org A potent inhibitor based on the 9-deazaadenine (this compound) scaffold has been developed. nih.govnih.gov
Methylthio-DADMe-immucillin-A (MTDIA) is a transition-state analogue inhibitor of human MTAP that incorporates the 9-deazaadenine moiety. nih.gov It is an exceptionally potent, slow-onset inhibitor with a dissociation constant of 86 pM. nih.gov By inhibiting MTAP, MTDIA leads to an increase in cellular MTA concentrations, which can induce apoptosis in certain cancer cell lines. nih.gov This makes MTDIA a valuable tool for studying the metabolic consequences of MTAP inhibition and a potential therapeutic agent for cancers that are sensitive to this pathway disruption. digitellinc.comresearchgate.netnih.gov
| Compound | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Methylthio-DADMe-immucillin-A (MTDIA) | 86 pM | nih.gov |
Cellular Mechanisms of this compound Derivatives
Derivatives of this compound have been identified as a significant class of compounds with potent anticancer properties. Their cellular mechanisms are multifaceted, primarily revolving around the disruption of critical processes required for cancer cell proliferation and survival. Research has demonstrated that these compounds exert their effects through the inhibition of cell growth, the induction of programmed cell death, and interference with the cell division machinery.
Antiproliferative Effects on Cancer Cells
A significant body of research highlights the potent antiproliferative activity of this compound derivatives against a wide spectrum of cancer cell lines. nih.gov Halogenated analogues, in particular, have demonstrated effectiveness in the low micromolar to nanomolar range. nih.gov
For instance, a series of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines, including compounds 4, 5, and 8–13, were found to be potent inhibitors of cancer cells in culture, with IC50 values in the one to two-digit nanomolar range. nih.gov Similarly, studies on halogenated pyrrolo[3,2-d]pyrimidines identified significant antiproliferative activities. The 2,4-dichloro compound 1 exhibited activity at low micromolar concentrations, and the introduction of iodine at the C7 position (compound 2 ) enhanced this potency, reducing the IC50 into the sub-micromolar range across various cell lines, including L1210, CEM, HeLa, and MDA-MB-231. nih.gov This enhancement suggests the strategic importance of halogenation at the C7 position for cytotoxicity. nih.gov
Further structure-activity relationship studies revealed that pyrrolo[3,2-d]pyrimidine analogs were generally more potent than their pyrrolo[2,3-d]pyrimidine regioisomers. nih.gov N-substitution at the N5 position has also been explored to create derivatives with comparable cellular activity but significantly decreased toxicity. nih.gov
| Compound | Cancer Cell Line | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Halogenated pyrrolo[3,2-d]pyrimidines | Various | 0.014 – 14.5 μM | nih.gov |
| Compound 1 (2,4-dichloro) | L1210 | 1.5 μM | nih.gov |
| Compound 1 (2,4-dichloro) | CEM | 1.1 μM | nih.gov |
| Compound 1 (2,4-dichloro) | MDA-MB-231 | 1.5 μM | nih.gov |
| Compound 2 (2,4-dichloro-7-iodo) | L1210 | 0.08 μM | nih.gov |
| Compound 2 (2,4-dichloro-7-iodo) | CEM | 0.21 μM | nih.gov |
| Compound 2 (2,4-dichloro-7-iodo) | MDA-MB-231 | 0.17 μM | nih.gov |
| N5-substituted derivatives (e.g., Compound 11) | MDA-MB-435, MDA-MB-231, NCI/ADR-RES | Nanomolar range | nih.gov |
Induction of Apoptosis
The cytotoxic effects of certain this compound derivatives are mediated through the induction of apoptosis, or programmed cell death. However, the apoptotic response can vary significantly depending on the specific chemical structure of the derivative.
Studies on halogenated pyrrolo[3,2-d]pyrimidines in triple-negative breast cancer (TNBC) MDA-MB-231 cells revealed different cytotoxic mechanisms. nih.gov While the 2,4-dichloro compound 1 showed potent antiproliferative effects, it induced little evidence of apoptotic death. nih.gov In stark contrast, the 2,4-dichloro-7-iodo derivative, compound 2 , was found to be a robust inducer of apoptosis in the same cell line, which occurred concurrently with cell cycle arrest. nih.gov This indicates that specific substitutions on the pyrrolo[3,2-d]pyrimidine scaffold are critical in determining the pathway of cell death.
Cell Cycle Arrest
A common mechanism of action for antiproliferative compounds is the disruption of the normal cell division cycle. Several studies have confirmed that halogenated this compound derivatives arrest cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov This phase is critical for cell growth and preparation for mitosis. By halting progression through this checkpoint, these compounds effectively prevent cancer cells from dividing.
| Compound Class/Derivative | Effect | Affected Cell Line | Reference |
|---|---|---|---|
| Halogenated pyrrolo[3,2-d]pyrimidines | Cell accumulation in G2/M stage | Not specified | nih.gov |
| Compound 1 (2,4-dichloro) | G2/M arrest | MDA-MB-231 | nih.gov |
| Compound 2 (2,4-dichloro-7-iodo) | G2/M arrest | MDA-MB-231 | nih.gov |
Interference with Microtubule Dynamics
A primary molecular target for a significant subset of this compound derivatives is the cellular microtubule network. nih.gov Microtubules are essential for various cellular functions, including the maintenance of cell structure and the formation of the mitotic spindle during cell division. nih.gov By interfering with microtubule dynamics, these compounds inhibit mitosis and ultimately trigger cell death. These derivatives are classified as microtubule targeting agents (MTAs) that produce their effects by suppressing microtubule dynamics, leading to either stabilization or depolymerization of the microtubule network. nih.gov
Several novel N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines have been identified as potent microtubule depolymerizing agents. nih.govnih.gov These compounds cause the disassembly of the existing microtubule network within cells. nih.gov In one study, compound 5 (the N5-CH3 analog) was identified as the most potent inhibitor of microtubule depolymerization in its series, exhibiting a potency similar to the well-known MTA, Combretastatin A-4. nih.gov The N5-methylation of the scaffold was found to be a critical requirement for this potent activity. nih.gov
The depolymerization of microtubules is a direct result of the inhibition of tubulin assembly. Research has shown that these pyrrolo[3,2-d]pyrimidine derivatives bind to tubulin, the protein subunit of microtubules, at the colchicine site. nih.gov This binding prevents the tubulin dimers from polymerizing into microtubules. nih.gov The N-methyl group attached to the 4-nitrogen bridge has been identified as a crucial moiety for the inhibition of tubulin assembly. Its removal leads to a significant loss of inhibitory activity. nih.gov This mechanism of action is shared by other successful anticancer agents and underscores the therapeutic potential of this chemical class. nih.gov
Binding at the Colchicine Site of Tubulin
Derivatives of this compound have been identified as potent antitubulin agents that exert their effects by interacting with the colchicine-binding site on tubulin. nih.govmdpi.commdpi.com This interaction disrupts the dynamic instability of microtubules, which are essential for various cellular processes, including mitosis. nih.govresearchgate.net By binding to this specific site, these compounds inhibit tubulin polymerization, leading to the depolymerization of microtubules. nih.govnih.gov
The binding of these pyrrolopyrimidine derivatives to the colchicine site interferes with the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. nih.gov This disruption of microtubule dynamics ultimately leads to cell cycle arrest, typically in the G2/M phase, and can induce apoptosis, or programmed cell death. mdpi.com Research has shown that substituted pyrrolo[3,2-d]pyrimidines can be more potent than their pyrrolo[2,3-d]pyrimidine regioisomers in displacing colchicine from its binding site and inhibiting the proliferation of tumor cells. nih.gov
The structural features of these derivatives play a crucial role in their binding affinity and activity. For instance, computational analysis and molecular docking studies have been employed to identify the most active compounds and to understand their interactions within the colchicine-binding pocket. mdpi.com These studies help in elucidating the structure-activity relationships, guiding the design of more potent and selective tubulin inhibitors. nih.gov
Table 1: Activity of Selected this compound Derivatives Targeting the Colchicine Site of Tubulin
| Compound | Target Cell Line | Activity | Reference |
|---|---|---|---|
| N-(4-methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | MDA-MB-435 | Submicromolar potency against cellular proliferation | nih.gov |
| Pyrrolo[3,2-d]pyrimidine analogs | MDA-MB-435 | More potent than pyrrolo[2,3-d]pyrimidine regioisomers | nih.gov |
Inhibition of Angiogenesis
A significant mechanism of action for certain this compound derivatives is the inhibition of angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.comwaocp.org The primary target for the anti-angiogenic activity of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.govdovepress.comnih.gov
By acting as potent inhibitors of VEGFR-2 kinase, these pyrrolopyrimidine derivatives block the signaling pathway initiated by the binding of Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.govnih.gov This inhibition prevents the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. waocp.orgnih.gov The incorporation of specific chemical moieties, such as a diphenylurea group, at the C4-position of the pyrrolo[3,2-d]pyrimidine core has been shown to result in potent VEGFR-2 inhibition. nih.gov
Co-crystal structures of these derivatives with VEGFR-2 have revealed that they can bind to the inactive conformation of the kinase, providing a structural basis for their inhibitory activity. nih.gov The inhibition of VEGFR-2 leads to a reduction in microvessel density within tumors, thereby impeding their growth and potential to spread. nih.gov Some derivatives have also shown inhibitory activity against other receptor tyrosine kinases involved in angiogenesis, such as PDGFR and Tie-2. nih.gov
Table 2: VEGFR-2 Inhibitory Activity of this compound Derivatives
| Compound Derivative | Target | IC50 | Key Finding | Reference |
|---|---|---|---|---|
| 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivative (20d) | VEGFR-2 Kinase | Not specified | Binds to the inactive form of VEGFR-2 | nih.gov |
| Thieno[2,3-d]pyrimidine-based derivatives (21b, 21c, 21e) | VEGFR-2 Kinase | 33.4, 47.0, and 21 nM respectively | Potent dose-related VEGFR-2 inhibition | nih.gov |
| Furo[2,3-d]pyrimidine-based derivative (15b) | HUVEC proliferation | Not specified | Strongest inhibition of human umbilical vein endothelial cells (HUVEC) proliferation | nih.gov |
Modulation of Downstream Signaling Pathways
Beyond their direct effects on specific receptors, this compound derivatives also modulate various downstream signaling pathways that are crucial for cell growth, survival, and proliferation. The inhibition of receptor tyrosine kinases like FGFR and VEGFR by these compounds leads to the suppression of their downstream signaling cascades. nih.gov
For instance, certain pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been shown to inhibit the phosphorylation of Fibroblast Growth Factor Receptor (FGFR) and subsequently affect its downstream signaling pathways. nih.gov This can lead to the induction of apoptosis in cancer cells that are dependent on FGFR signaling. nih.gov
Furthermore, the pyrrolopyrimidine scaffold has been utilized to develop potent inhibitors of Akt kinases. nih.gov Akt is a central node in a signaling pathway that promotes cell survival and proliferation and is often hyperactivated in cancer. The discovery of compounds like AZD5363, a pyrrolopyrimidine-based Akt inhibitor, demonstrates the potential of this chemical class to modulate this critical downstream pathway. nih.gov Oral administration of such inhibitors has been shown to lead to a pharmacodynamic knockdown of the phosphorylation of Akt and its downstream biomarkers, resulting in the inhibition of tumor growth. nih.gov
Table 3: Modulation of Downstream Signaling by this compound Derivatives
| Compound Class | Primary Target | Downstream Effect | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives | FGFRs | Inhibition of FGFR1 phosphorylation and downstream signaling | nih.gov |
| Pyrrolopyrimidine analog (AZD5363) | Akt kinases | Knockdown of phosphorylation of Akt and downstream biomarkers | nih.gov |
Protection from Necroptosis
A distinct pharmacological property of certain this compound derivatives is their ability to protect cells from necroptosis, a form of programmed necrotic cell death. nih.gov This protective effect is achieved through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptotic pathway. nih.govnih.govfrontiersin.org
Derivatives of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as a new class of potent RIPK1 inhibitors. nih.gov These compounds exhibit high binding affinity and potent enzymatic inhibition of RIPK1. nih.gov For example, the compound 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (22b) has been shown to be a highly active RIPK1 inhibitor with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM. nih.gov
The inhibition of RIPK1 by these compounds can prevent the inflammatory cell death associated with necroptosis, which has implications for various inflammatory diseases and conditions where necroptosis plays a pathological role. frontiersin.orgresearchgate.net The development of selective RIPK1 inhibitors from this chemical series offers a promising therapeutic strategy for such conditions. nih.govfrontiersin.org
Table 4: RIPK1 Inhibitory Activity of this compound Derivatives
| Compound | Target | Binding Affinity (KD) | Enzymatic IC50 | Reference |
|---|---|---|---|---|
| 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (22b) | RIPK1 | 0.004 μM | 0.011 μM | nih.gov |
| 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | RIPK1 | Not specified | Not specified | nih.gov |
Computational Studies and Structural Insights
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in predicting the ligand-protein interactions of 5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives.
Molecular docking studies have been employed to predict the binding modes of pyrrolo[2,3-d]pyrimidine derivatives with various protein targets. researchgate.netnih.gov For instance, in the context of developing multi-targeted kinase inhibitors, docking studies of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides showed similar binding interactions to the well-known inhibitor sunitinib (B231) within the active sites of EGFR, Her2, VEGFR2, and CDK2 enzymes. nih.gov These studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. nih.gov
In another study, docking simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) revealed strong interactions with the hinge region and β-sheets of the protein. semanticscholar.org The terminal amino group of one inhibitor, 5n, was found to enhance hydrogen bonds or electrostatic interactions with surrounding residues, suggesting a stronger inhibitory capacity. semanticscholar.org These predictions help in identifying key residues and interactions that govern the binding affinity and selectivity of these compounds. semanticscholar.org
| Derivative | Target Protein(s) | Key Predicted Interactions | Reference |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Similar binding interactions to sunitinib. | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | p21-activated kinase 4 (PAK4) | Strong interactions with the hinge region and β-sheets. Enhanced hydrogen bonding from terminal amino group. | semanticscholar.org |
| Pyrrolo[2,3-d]pyrimidine-imines | DDR2 | Hydrogen bonds with Gln711, Asp708, and Leu616. Hydrophobic interactions with over 20 residues. | mdpi.com |
| 2-amino-pyrrolo[2,3-d]pyrimidine derivatives | Hsp90 | Insertion into a hydrophobic pocket lined by Phe138, Leu107, Tyr139, and Trp162. | acs.org |
The stability of the ligand-protein complex is significantly influenced by hydrophobic interactions and hydrogen bonds. In the case of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, molecular docking studies have been instrumental in visualizing these interactions. nih.gov For example, the addition of halogen atoms can influence the binding affinity by altering these non-covalent interactions. nih.gov
Studies on pyrrolo[2,3-d]pyrimidine-imines as antitumor agents revealed notable hydrogen bonds between a derivative and the DDR2 active site, involving residues like Gln711, Asp708, and Leu616. mdpi.com Furthermore, over 20 amino acid residues were found to contribute to hydrophobic interactions, highlighting the importance of this force in ligand binding. mdpi.com Similarly, for 2-amino-pyrrolo[2,3-d]pyrimidine derivatives targeting Hsp90, the insertion of the molecule into a narrow hydrophobic pocket lined by specific residues was a key finding from docking studies. acs.org
Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Computational tools are also used to predict the pharmacokinetic properties and ADME profile of compounds, which are crucial for their development as drugs. For this compound, several computed properties are available in public databases like PubChem. nih.gov
| Property | Predicted Value | Method |
| Molecular Weight | 134.14 g/mol | PubChem 2.2 |
| XLogP3 | 0.1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |
| Exact Mass | 134.059246208 Da | PubChem 2.2 |
| Topological Polar Surface Area | 67.6 Ų | Cactvs 3.4.8.18 |
These predicted values provide an initial assessment of the compound's drug-likeness. For instance, a low molecular weight and a limited number of rotatable bonds are generally favorable for good oral bioavailability. alfa-chemistry.com The topological polar surface area (TPSA) is another important predictor of drug transport properties. alfa-chemistry.com
Studies on derivatives have also included ADMET profiling. For example, a pyrrolo[2,3-d]pyrimidine urea (B33335) derivative was shown to have favorable ADMET properties through in silico analysis. afjbs.com Furthermore, pharmacokinetic studies of N-substituted halogenated pyrrolo[3,2-d]pyrimidines have shown a plasma half-life of 32.7 minutes and rapid metabolism back to the parent unsubstituted compound, indicating that such substitutions can be used to create prodrugs with tunable properties. nih.gov
Conformational Analysis using Computational Methods
Conformational analysis helps in understanding the three-dimensional structure of a molecule and its flexibility, which is crucial for its interaction with biological targets. Computational methods are used to explore the different possible conformations of a molecule and their relative energies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5H-pyrrolo[3,2-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology :
- Hydrogenolytic Ring Contraction : Starting from pyrimido[5,4-c]pyridazines (e.g., compound 1 ), formylation agents like tert-butoxybis(dimethylamino)methane (BBDM) facilitate intermediate formation, followed by hydrogenolysis to yield the target compound .
- Catalytic Hydrogenation : Reduction of nitro groups in 5-nitro-pyrimidine derivatives using Pd/C in methanol achieves high yields (e.g., 92% for N4-butyl-5H-pyrrolo[3,2-d]pyrimidine-4,7-diamine ) .
- Microwave-Assisted Reactions : Efficient coupling of substituents (e.g., morpholinopropyl groups) under microwave conditions reduces reaction time and improves regioselectivity .
- Key Considerations : Solvent choice (e.g., methanol for hydrogenation), catalyst loading (10% Pd/C), and temperature (reflux vs. ambient) critically impact purity and scalability.
Q. How is structural characterization performed for this compound derivatives?
- Techniques :
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., δ 6.49 ppm for aromatic protons in N-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine ) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 135.1267 for 1H-pyrazolo[3,4-d]pyrimidin-4-amine) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though limited by compound crystallinity .
- Data Interpretation : Cross-validation between NMR, MS, and elemental analysis ensures structural integrity, especially for isomers or polymorphs.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Case Study : Discrepancies in apoptosis-inducing activity of N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine (2a) were addressed by:
- Dose-Response Profiling : EC values across multiple cell lines (e.g., HeLa vs. MCF-7) .
- Metabolic Stability Assays : Liver microsome studies identified rapid degradation of certain analogs, explaining false negatives .
- Recommendations : Use orthogonal assays (e.g., caspase activation + flow cytometry) and control for batch-to-batch variability in compound synthesis.
Q. How can substituent effects on the pyrrolo[3,2-d]pyrimidine core be systematically studied for SAR?
- Approach :
- Electrophilic Substitution : Halogenation (e.g., bromine at C7) enhances binding to kinases like MAP4K4 .
- Amination : Introducing piperazine or morpholine groups improves solubility (e.g., N-butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine ) .
- Table: Substituent Impact on Bioactivity
| Position | Substituent | Effect | Reference |
|---|---|---|---|
| C4 | -NH | Base scaffold for kinase inhibition | |
| C7 | -Br | Enhances electrophilic reactivity | |
| C2 | -CH | Reduces metabolic clearance |
Q. What challenges arise in polymorph characterization, and how are they addressed?
- Challenges :
- Hygroscopicity : Amorphous forms of hydrochloride salts (e.g., N,2-dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine ) complicate X-ray analysis .
- Thermal Decomposition : Melting points vary widely (129–260°C), requiring differential scanning calorimetry (DSC) for phase transitions .
- Solutions :
- Use SHELX software for refining low-resolution crystallographic data .
- Pair powder XRD with solid-state NMR to distinguish polymorphs .
Q. How is regioselectivity controlled in substitution reactions of the pyrrolo[3,2-d]pyrimidine core?
- Key Factors :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
